molecular formula C15H14ClNO3S B4450103 1-[(5-chloro-2-methoxyphenyl)sulfonyl]indoline

1-[(5-chloro-2-methoxyphenyl)sulfonyl]indoline

Cat. No.: B4450103
M. Wt: 323.8 g/mol
InChI Key: GBHPCHCSJZPXLE-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-methoxyphenyl)sulfonyl]indoline is a useful research compound. Its molecular formula is C15H14ClNO3S and its molecular weight is 323.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0382922 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

1-[(5-chloro-2-methoxyphenyl)sulfonyl]indoline derivatives have been explored for their antibacterial properties. A study by Aziz-ur-Rehman et al. (2013) focused on synthesizing various aryl sulfonamide derivatives, including those with the 5-chloro-2-methoxyphenyl group. These compounds showed moderate to good antibacterial activity against Gram-positive bacteria, suggesting their potential as antibacterial agents (Aziz-ur-Rehman et al., 2013).

Antitumor Activity

The structure and gene expression relationship of antitumor sulfonamides, including compounds with structural similarities to this compound, have been studied. Owa et al. (2002) investigated compounds from sulfonamide libraries, revealing their potential as cell cycle inhibitors in cancer treatment. These studies enhance our understanding of the molecular mechanisms of antitumor sulfonamides (Owa et al., 2002).

Cognitive Disorder Treatment

A study by Nirogi et al. (2017) developed a novel series of 3-(piperazinylmethyl) indole derivatives as antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), relevant to cognitive disorders. Although the specific compound differs slightly from this compound, the research highlights the therapeutic potential of similar indole-based structures in treating cognitive disorders (Nirogi et al., 2017).

Antioxidant and Enzyme Inhibitory Activities

Fatima et al. (2013) synthesized a series of N-substituted benzene sulfonamides with the 5-chloro-2-methoxyphenyl group. These compounds demonstrated promising activity against the acetylcholinesterase enzyme, suggesting their potential in neurodegenerative disease treatment (Fatima et al., 2013).

Catalytic Applications

Amaya et al. (2012) demonstrated the catalysis of poly(2-methoxyaniline-5-sulfonic acid)/gold nanoparticles in the dehydrogenative oxidation of cyclic amines. The study underscores the potential of similar sulfonic acid compounds in catalytic applications (Amaya et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “5-Chloro-2-methoxyphenyl isocyanate”, indicates that it causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful if swallowed or if inhaled . These hazards may also apply to “1-[(5-chloro-2-methoxyphenyl)sulfonyl]indoline”, but specific safety data for this compound is not available in the search results.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-20-14-7-6-12(16)10-15(14)21(18,19)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHPCHCSJZPXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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